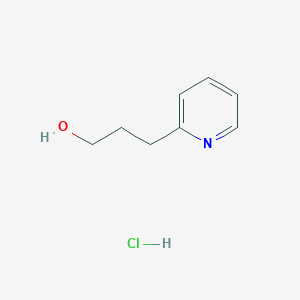
3-(2-Pyridyl)-1-propanol Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Pyridyl)-1-propanol Hydrochloride is a chemical compound with the CAS Number: 52225-87-3. Its molecular weight is 173.64 and its IUPAC name is 3-(pyridin-2-yl)propan-1-ol hydrochloride . It is a white to yellow solid .
Molecular Structure Analysis
The molecular structure of 3-(2-Pyridyl)-1-propanol Hydrochloride can be represented by the linear formula C8H12ClNO . Further structural, energetic, and vibrational properties of related pyridine compounds have been studied using quantum chemical calculations .Chemical Reactions Analysis
The chemical reactivity of 2-pyridyl compounds is notoriously difficult in traditional cross-coupling reactions . This challenge has been addressed by developing methods for the challenging coupling of 2-pyridine nucleophiles with (hetero)aryl electrophiles .Wissenschaftliche Forschungsanwendungen
- The compound’s heteroaromatic five-membered ring with adjacent nitrogen atoms (pyrrole-type and pyridine-type) allows for diverse structural variations .
- Researchers explore their potential as drug candidates due to their stability and versatile functionalization .
- Their fluorescence, absorption, and emission characteristics make them useful in sensors, imaging agents, and optoelectronic devices .
Synthetic Intermediates in Organic Chemistry
Bioactivities and Medicinal Chemistry
Photophysical Properties
Materials Science and Coordination Chemistry
Organic Synthesis and Functionalization
Suzuki–Miyaura Coupling and Boron Reagents
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Compounds with a pyridyl group, like “3-(2-Pyridyl)-1-propanol Hydrochloride”, often interact with various receptors in the body. For instance, Chlorpheniramine, a compound with a similar structure, is a histamine-H1 receptor antagonist . .
Mode of Action
If “3-(2-Pyridyl)-1-propanol Hydrochloride” acts similarly to Chlorpheniramine, it might bind to its target receptor and block the action of endogenous molecules, leading to a change in cellular activity .
Biochemical Pathways
The affected pathways would depend on the specific target of “3-(2-Pyridyl)-1-propanol Hydrochloride”. For instance, if it targets histamine receptors like Chlorpheniramine, it could affect allergic response pathways .
Eigenschaften
IUPAC Name |
3-pyridin-2-ylpropan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.ClH/c10-7-3-5-8-4-1-2-6-9-8;/h1-2,4,6,10H,3,5,7H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYORHQRKMSNBNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCCO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Pyridyl)-1-propanol Hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

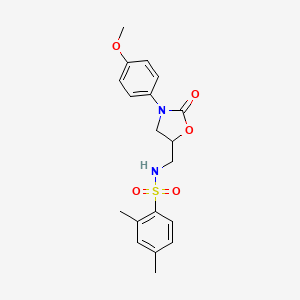

![N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2683649.png)
![N-[2-[4-(4-Cyano-2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2683650.png)
![BEnzyl N-[2-(4,4-difluoropiperidin-1-yl)-2-oxoethyl]carbamate](/img/structure/B2683651.png)
![2-[[1-(2-Fluoroethyl)-3-methylpyrazol-4-yl]amino]acetic acid](/img/structure/B2683652.png)
![1-[(1R)-1-(4-Fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2683653.png)

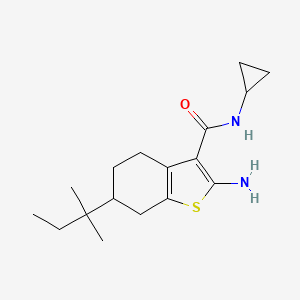
![7-(3-chlorophenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2683659.png)
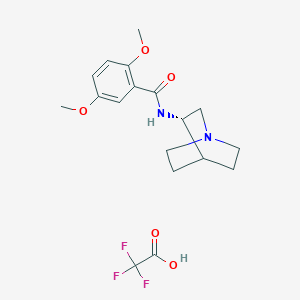
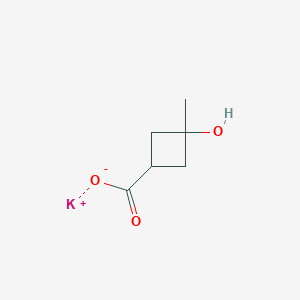
![4-[({[2-Mercapto-3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-7-yl]carbonyl}amino)methyl]benzoic acid](/img/structure/B2683662.png)
![Methyl 2-amino-2-[3-(3,4-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2683665.png)